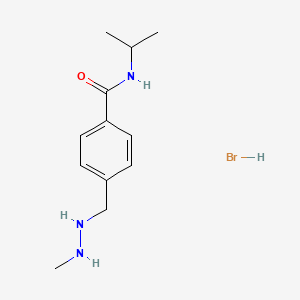

Procarbazine hydrobromide

Description

Properties

CAS No. |

18969-59-0 |

|---|---|

Molecular Formula |

C12H20BrN3O |

Molecular Weight |

302.21 g/mol |

IUPAC Name |

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrobromide |

InChI |

InChI=1S/C12H19N3O.BrH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H |

InChI Key |

QVJOHDIBFONSSL-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Br |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Br |

Origin of Product |

United States |

Mechanistic Research of Procarbazine Hydrobromide at the Molecular and Cellular Level

Elucidation of Metabolic Activation Pathways

The transformation of procarbazine (B1678244) into its active form is a multifaceted process primarily occurring in the liver and kidneys, involving several key enzyme systems. drugbank.com This bioactivation is crucial for its antineoplastic activity. researchgate.net

Role of Cytochrome P450 Enzymes in Prodrug Activation

The cytochrome P450 (CYP) microsomal enzyme system, located predominantly in the liver, plays a pivotal role in the initial oxidative metabolism of procarbazine. nih.govnih.govmdpi.com This enzymatic conversion is a critical step in the activation pathway. pharmacology2000.com Procarbazine is oxidized to its azo derivative, a key intermediate, by microsomal cytochrome P450 oxidoreductase. nih.govresearchgate.net Specific isoforms identified in this process include CYP1A1 and CYP2B6. nih.gov Studies in hepatic cells confirm that the P-450 system metabolizes procarbazine. nih.gov This activation step is essential as it initiates the sequence of reactions leading to cytotoxic metabolites. pharmacology2000.com

Involvement of Monoamine Oxidases in Biotransformation

Alongside the CYP system, mitochondrial monoamine oxidases (MAO) are also significantly involved in the biotransformation of procarbazine. nih.govresearchgate.netpatsnap.com Procarbazine itself is known to be a weak inhibitor of MAO. wikipedia.orgmayoclinic.org The oxidation of procarbazine to azo-procarbazine is rapidly carried out by both mitochondrial MAO and the hepatic microsomal CYP isoenzymes. nih.govhres.ca Research has shown that procarbazine and its metabolite, monomethylhydrazine, are potent inhibitors of another amine oxidase, semicarbazide-sensitive amine oxidase (SSAO). nih.govnih.gov

Formation of Reactive Intermediates: Azo-, Methylazoxy, and Benzylazoxy Metabolites

The initial metabolic step, whether by CYP enzymes or MAO, converts procarbazine into azo-procarbazine. researchgate.netdrugbank.comwikipedia.org This azo derivative is a crucial, albeit transient, intermediate. drugbank.com It is further metabolized, likely through N-oxidation by the cytochrome P-450 system, to yield two isomeric azoxy metabolites: methylazoxyprocarbazine (B1204352) and benzylazoxyprocarbazine. pharmacology2000.comwikipedia.orgnih.gov

Research comparing the cytotoxicity of these metabolites has demonstrated that the methylazoxyprocarbazine isomer is the most potent cytotoxic metabolite, suggesting it is the primary intermediate responsible for the anticancer action of procarbazine. nih.gov The benzylazoxy isomer exhibits insignificant cytotoxic effects. nih.gov

Generation of Methyl Diazonium Ions and Free Radicals

The cytotoxic activity of procarbazine ultimately stems from the decomposition of its active metabolites. It is postulated that the azoxy derivatives, particularly methylazoxyprocarbazine, undergo further transformation to generate highly reactive chemical species. researchgate.netnih.gov This process leads to the formation of the methyl diazonium ion (CH₃N₂⁺), a potent alkylating agent. nih.govcuni.cz This electrophilic ion is considered the ultimate carcinogen and is responsible for transferring a methyl group to cellular nucleophiles like DNA. cuni.czwikipedia.orgmasterorganicchemistry.com

In addition to the generation of alkylating ions, the metabolism of procarbazine also produces free radicals. nih.gov The auto-oxidation of the drug can form hydrogen peroxide (H₂O₂), which can damage DNA. drugbank.compatsnap.com Furthermore, electron spin resonance studies have confirmed the generation of carbon-centered free radicals, specifically the methyl radical (•CH₃), during the enzymatic oxidation of procarbazine by cytochrome P-450 and peroxidases. nih.govnih.govuniupo.it These free radicals contribute to oxidative stress and can cause further damage to cellular components. patsnap.comnih.gov

Procarbazine Hydrobromide's Interaction with Nucleic Acids and Proteins

The ultimate mechanism of procarbazine's cytotoxicity lies in the interaction of its reactive metabolites with critical cellular macromolecules, leading to the disruption of normal cellular functions and inducing cell death. nih.gov

DNA Alkylation and Methylation Events

The primary mode of action of procarbazine is as a DNA alkylating agent. cancercareontario.cawikipedia.org The highly reactive methyl diazonium ion generated during metabolic activation covalently attaches methyl groups to nucleophilic sites on DNA bases. nih.govpatsnap.combiorxiv.org This process, known as methylation, disrupts the normal structure and function of DNA. patsnap.com

The main targets for methylation are the O-6 and N-7 positions of guanine (B1146940) and the N-3 position of adenine (B156593) within the DNA strand. wikipedia.orgcuni.cz The methylation of guanine at the O-6 position is particularly cytotoxic. wikipedia.orgcuni.cz This alkylation leads to mispairing of DNA bases during replication, for instance, O-6-methylguanine incorrectly pairs with thymine (B56734), resulting in G:C to A:T transition mutations. cuni.cz The persistence of these DNA adducts can trigger DNA strand breaks, inhibit DNA, RNA, and protein synthesis, arrest the cell cycle, and ultimately lead to programmed cell death (apoptosis). nih.govpatsnap.comwikipedia.org This damage is particularly effective against rapidly proliferating cancer cells which are actively replicating their DNA. wikipedia.org

Disruption of DNA Replication and Transcription

The formation of DNA adducts by procarbazine directly interferes with fundamental cellular processes. The methylation of guanine bases can lead to the cross-linking of DNA strands, which physically prevents the DNA double helix from unwinding. drugbank.com This separation is a prerequisite for both DNA replication and transcription, and its inhibition leads to a halt in these processes. wikipedia.orgdrugbank.com The resulting DNA strand breaks from adduct formation and subsequent repair attempts further contribute to the disruption of replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. wikipedia.orgmdpi.com

Inhibition of RNA Synthesis

The cytotoxic effects of procarbazine are not limited to direct DNA damage. There is substantial evidence that procarbazine also inhibits the synthesis of RNA. drugbank.comnih.govquizlet.com This inhibition is thought to be a downstream consequence of the disruption of the DNA template, as well as a more direct effect on the machinery of RNA synthesis. The cessation of RNA synthesis further cripples the cell's ability to produce essential proteins and carry out its functions.

Inhibition of Protein Synthesis via tRNA Transmethylation

A unique aspect of procarbazine's mechanism is its ability to inhibit protein synthesis by interfering with transfer RNA (tRNA). pharmacology2000.comnih.govquizlet.com Research suggests that procarbazine can inhibit the transmethylation of methyl groups from methionine to tRNA. pharmacology2000.comdrugbank.comnih.gov This process is crucial for the proper function of tRNA in translating the genetic code from messenger RNA (mRNA) into a sequence of amino acids. The absence of functional tRNA leads to a cessation of protein synthesis, which in turn halts the production of enzymes and structural proteins necessary for cell survival and division, ultimately impacting DNA and RNA synthesis as well. pharmacology2000.comnih.gov

Table 2: Multifaceted Inhibitory Effects of Procarbazine

| Inhibited Process | Mechanism | Cellular Impact |

|---|---|---|

| DNA Replication | DNA adduct formation, cross-linking, and strand breaks. wikipedia.orgdrugbank.com | Arrest of cell division and induction of apoptosis. |

| Transcription | DNA template damage and inaccessibility. wikipedia.orgdrugbank.com | Halts the production of all types of RNA. |

| RNA Synthesis | Direct and indirect inhibition secondary to DNA damage. drugbank.comnih.govquizlet.com | Prevents the translation of genetic information. |

| Protein Synthesis | Inhibition of tRNA transmethylation. pharmacology2000.comdrugbank.comnih.govquizlet.com | Cessation of enzyme and structural protein production. |

Induction of Chromosomal Aberrations: Translocations and Chromatid Breaks

The genotoxic nature of procarbazine manifests as visible damage to the chromosomes. Following metabolic activation, procarbazine is known to induce significant chromosomal damage, including both chromosomal translocations and chromatid breaks . pharmacology2000.com Studies in mouse tumor cells have demonstrated that procarbazine causes chromosome breaks, with the vast majority of these broken ends rejoining to form chromatid translocations. nih.gov These structural alterations can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, contributing to secondary malignancies. uw.edunih.gov The formation of DNA double-strand breaks, a consequence of procarbazine-induced DNA damage, is a key intermediate in the formation of these chromosomal aberrations. uw.edu

Reactive Oxygen Species Generation and Oxidative Stress Induction

In addition to its alkylating activity, procarbazine contributes to cellular damage through the generation of reactive oxygen species (ROS). The metabolic auto-oxidation of procarbazine leads to the production of hydrogen peroxide (H₂O₂). drugbank.com Furthermore, in the presence of metal ions like copper, procarbazine can generate methyl radicals and other reactive species. nih.gov This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress . nih.govarchivesofmedicalscience.com This oxidative stress can damage a wide range of cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxicity of the drug. nih.govarchivesofmedicalscience.com The formation of oxidative DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine, adds another layer to the DNA-damaging capabilities of procarbazine. nih.gov

Auto-oxidation and Hydrogen Peroxide Formation

A key aspect of procarbazine's cytotoxicity is its ability to undergo auto-oxidation. mycancergenome.org This process involves the metabolic conversion of procarbazine into an azo derivative. researchgate.netnih.gov A significant consequence of this oxidation is the generation of hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov The production of H₂O₂ is a critical step, as it is a reactive oxygen species (ROS) that can subsequently participate in further reactions, leading to cellular damage. researchgate.netproakademia.eu The metabolic pathway yields azo-procarbazine and hydrogen peroxide, which contributes to the breaking of DNA strands. nih.gov This non-enzymatic chemical transformation underscores a fundamental mechanism by which procarbazine initiates its cytotoxic effects.

Oxidative Damage to DNA and Cellular Components

The hydrogen peroxide generated from procarbazine's auto-oxidation is a precursor to more potent cytotoxic agents. researchgate.net It can lead to the formation of highly reactive hydroxyl radicals (OH•) through processes like the Fenton reaction. researchgate.net These radicals are capable of inflicting widespread damage to essential cellular macromolecules, including DNA, proteins, and lipids. proakademia.euarchivesofmedicalscience.com

Role of Metal Ions in Oxidative DNA Damage (e.g., Cu(II) Interactions)

The oxidative damage potential of procarbazine is significantly enhanced in the presence of transition metal ions, particularly copper(II) (Cu(II)). nih.govscielo.br Research has demonstrated that the combination of procarbazine and Cu(II) leads to substantial DNA damage. nih.gov The proposed mechanism involves a site-specific Fenton reaction, where the metal ion plays a crucial role. nih.gov

In this process, Cu(II) is reduced to Cu(I), which then reacts with the procarbazine-generated hydrogen peroxide to form a highly reactive Cu(I)-hydroperoxo complex. nih.gov This complex, along with the generation of methyl radicals from procarbazine, is believed to be the primary agent of DNA damage. nih.gov The importance of the Cu(II)/Cu(I) redox cycle is highlighted by the fact that DNA damage is significantly reduced in the absence of this metallic ion. scielo.brnih.gov This interaction underscores a synergistic relationship where the metal ion acts as a catalyst, localizing and intensifying the oxidative damage to DNA. nih.govnih.govrsc.org

Table 1: Procarbazine-Induced DNA Damage in the Presence of Cu(II)

| Condition | Observed DNA Lesions | Key Findings | Reference |

|---|---|---|---|

| Procarbazine + Cu(II) | Piperidine-labile and formamidopyrimidine-DNA glycosylase-sensitive lesions | Damage occurs at specific DNA sequences (e.g., 5'-ACG-3'). | nih.gov |

| Procarbazine + Cu(II) | Increased 8-oxo-7,8-dihydro-2'-deoxyguanosine | Formation of this oxidative damage marker is significant. | nih.gov |

| Procarbazine + Cu(II) + Catalase | Partial inhibition of DNA damage | Suggests involvement of H₂O₂ and other reactive species. | nih.gov |

| Procarbazine + Cu(II) | Generation of methyl radicals | Confirmed by electron spin resonance spin-trapping experiments. | nih.gov |

Cell Cycle Phase-Specific Action: S and G2 Phase Vulnerability

The cytotoxic effects of procarbazine are not uniform across the entire cell cycle. The compound exhibits a degree of cell cycle phase specificity, with cells in the S and G2 phases being particularly vulnerable. rnceus.comscispace.com The S phase is characterized by DNA synthesis (replication), while the G2 phase is a period of growth and preparation for mitosis. nih.gov

Procarbazine is classified as an S-phase specific agent, indicating that it is most effective at killing cells that are actively replicating their DNA. rnceus.com Its mechanism, which includes causing DNA damage through both alkylation and oxidation, is particularly detrimental when the DNA is unwound and exposed during replication. mycancergenome.orgrnceus.com The damage inflicted can lead to the stalling of replication forks, the introduction of mutations, and the generation of DNA strand breaks. rnceus.com Some evidence also points to specificity for the G2 phase. scispace.com The G2 checkpoint in the cell cycle is responsible for detecting DNA damage before a cell enters mitosis. nih.gov Damage induced by procarbazine can trigger a G2/M cell-cycle arrest, preventing the cell from dividing and potentially leading to apoptosis or senescence. scispace.com This targeted action on the S and G2 phases highlights a key aspect of its antineoplastic strategy, focusing on the proliferative fraction of a cell population. nih.gov

Table 2: Cell Cycle Specificity of Procarbazine

| Drug | Cell Cycle Phase Specificity | Mechanism of Action | Reference |

|---|---|---|---|

| Procarbazine | S Phase | Cross-linking guanine bases, causing nucleotide mispairing and mutations. | rnceus.com |

| Procarbazine | S and G2 Phase | Induces cell cycle arrest in these phases. | scispace.comnih.gov |

Dna Damage Response and Repair Mechanisms in the Context of Procarbazine Hydrobromide

Characterization of Procarbazine-Induced DNA Adducts

Procarbazine (B1678244) is metabolized to a reactive methylating species that interacts with DNA, forming various adducts. The primary targets for methylation are guanine (B1146940) bases. oup.com The formation of these adducts disrupts the normal structure and function of DNA, leading to cytotoxic and mutagenic consequences. researchgate.net

Quantitative Analysis of 7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine Adducts

Procarbazine is classified as an SN1-type methylating agent, which is characterized by its production of O6-methyldeoxyguanosine (O6-meG) and N7-methyldeoxyguanosine (N7-meG) adducts. oup.com The ratio of O6-meG to N7-meG produced by procarbazine is approximately 0.12. oup.com While N7-meG is the more abundant adduct, O6-meG is considered to be of greater biological significance due to its potent pre-mutagenic properties. oup.comresearchgate.net

Studies in transgenic mice have provided quantitative data on the formation of these adducts in different tissues. Following a high-dose treatment regimen of procarbazine, significant levels of O6-meG were detected in both liver and bone marrow. oup.com Specifically, the liver accumulated approximately 28.0 fmol/µg DNA, while the bone marrow had levels around 18.5 fmol/µg DNA. oup.com The accumulation of O6-meG has also been observed in the DNA of leukocytes from patients undergoing treatment with procarbazine. researchgate.net

Below is an interactive data table summarizing the quantitative analysis of procarbazine-induced DNA adducts.

| Tissue | DNA Adduct | Adduct Level (fmol/µg DNA) |

| Mouse Liver | O6-methyldeoxyguanosine | 28.0 ± 1.8 |

| Mouse Bone Marrow | O6-methyldeoxyguanosine | 18.5 ± 1.1 |

Enzymatic DNA Repair Pathways and Procarbazine Hydrobromide

Cells have evolved sophisticated enzymatic pathways to counteract the detrimental effects of DNA alkylation. The repair of procarbazine-induced DNA adducts is a critical determinant of cell fate, influencing both the therapeutic efficacy and the potential for long-term side effects of the drug.

O6-Alkylguanine-DNA Alkyltransferase (AGT) Mediated Repair

The primary defense against the mutagenic O6-meG lesion is the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netencyclopedia.pub AGT directly removes the methyl group from the O6 position of guanine, transferring it to a cysteine residue within its own active site in a "suicide" reaction that irreversibly inactivates the protein. encyclopedia.pub

The level of AGT activity within cells is a crucial factor in determining their sensitivity to procarbazine. researchgate.netaacrjournals.org High levels of AGT confer resistance by efficiently repairing O6-meG adducts before they can lead to mutations or cell death. aacrjournals.org Conversely, low levels of AGT are associated with increased sensitivity to the cytotoxic effects of procarbazine. oup.comaacrjournals.org This has been observed in patients who developed therapy-related acute non-lymphocytic leukemia after MOPP (a combination chemotherapy regimen including procarbazine), as they exhibited lower lymphocyte AGT levels compared to treated individuals who did not develop leukemia. oup.com

Mismatch Repair System (e.g., hMSH2 Deficiency)

The Mismatch Repair (MMR) system is another critical pathway involved in the cellular response to procarbazine-induced damage. nih.gov The MMR system recognizes and corrects base-base mismatches and small insertion-deletion loops that can arise during DNA replication. nih.govhaematologica.org In the context of procarbazine, the MMR system, particularly the MutSα complex (a heterodimer of MSH2 and MSH6), recognizes the O6-meG:T mispair that forms during DNA replication when DNA polymerase incorrectly pairs thymine (B56734) opposite the O6-meG adduct. researchgate.net

However, instead of directly repairing the O6-meG adduct, the MMR system's attempt to correct the mismatch can lead to a futile cycle of repair, resulting in single-strand breaks, replication fork collapse, and ultimately, cell death. encyclopedia.pub Therefore, a proficient MMR system is often required for the cytotoxic effects of methylating agents like procarbazine. nih.gov

Conversely, cells with a deficient MMR system, such as those lacking functional hMSH2, may fail to recognize the O6-meG:T mispairs. nih.govnih.gov This leads to a phenotype known as "alkylation tolerance," where the cells are resistant to the cytotoxic effects of the drug but exhibit an increased rate of mutation, as the O6-meG adducts are not repaired and lead to G:C to A:T transition mutations. nih.govresearchgate.net MMR-deficient cells often fail to activate the G2/M cell cycle checkpoint in response to treatment with SN1 methylating agents like procarbazine. nih.govresearchgate.net

Base Excision Repair (BER) Pathways in Response to Methylated Bases

The Base Excision Repair (BER) pathway is the primary mechanism for the removal of N-methylated bases, such as N7-methylguanine and N3-methyladenine, which are also formed by procarbazine. biorxiv.orgnih.gov BER is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. nih.govwikipedia.org This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. nih.gov

Nucleotide Excision Repair (NER) Pathways

The Nucleotide Excision Repair (NER) pathway is primarily responsible for removing bulky, helix-distorting DNA lesions. nih.govresearchopenworld.com While procarbazine-induced methyl adducts are generally not considered bulky lesions, there is some evidence to suggest that NER may play a role in the repair of certain types of alkylation damage. researchgate.net The NER pathway involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, and subsequent DNA synthesis to fill the gap. researchopenworld.comresearchgate.net However, the major pathways involved in repairing the primary lesions induced by procarbazine are AGT, MMR, and BER.

Double-Strand Break Repair: Nonhomologous End-Joining (NHEJ) and Homologous Recombination (HR)

This compound functions as a monofunctional alkylating agent, inducing cytotoxicity primarily through the methylation of DNA. mit.edumdpi.com Its metabolic activation produces reactive metabolites that methylate guanine bases at the O-6 position, forming O6-methylguanine (O6-meG). wikipedia.orgoup.com This lesion is not immediately a strand break but is highly mutagenic. During DNA replication, O6-meG can be misread by DNA polymerase, leading to the insertion of thymine instead of cytosine. aacrjournals.org

This O6-meG/thymine mismatch is recognized by the Mismatch Repair (MMR) system. mdpi.com A malfunctioning or futile MMR cycle can create single-strand gaps in the DNA. If these gaps are encountered by a replication fork in the subsequent S phase, they can collapse, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs). mdpi.com These DSBs are the ultimate lesions that trigger critical cell survival or death pathways. mdpi.com Furthermore, procarbazine has been shown to induce chromosomal damage, including chromatid breaks, which are a direct manifestation of DSBs. pharmacology2000.com

Once DSBs are formed, the cell must repair them to maintain genomic integrity. Two major pathways are responsible for repairing these lesions: Nonhomologous End-Joining (NHEJ) and Homologous Recombination (HR). nih.gov

Nonhomologous End-Joining (NHEJ): This pathway directly ligates the broken ends of the DNA without the need for a homologous template. amegroups.orgwikipedia.org NHEJ is the predominant DSB repair pathway in mammalian cells and is active throughout all phases of the cell cycle (G1, S, and G2). nih.govwikipedia.org While efficient, NHEJ is often error-prone, as it can involve the processing of DNA ends, potentially leading to small insertions or deletions of nucleotides at the break site. nih.govwikipedia.org Inappropriate NHEJ can result in genomic instability and translocations. wikipedia.org

Homologous Recombination (HR): In contrast to NHEJ, HR is a high-fidelity repair mechanism that uses an undamaged homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break. nih.gov This template requirement restricts HR activity to the S and G2 phases of the cell cycle when a sister chromatid is available. amegroups.orgmdpi.com The choice between NHEJ and HR is a critical determinant of cell fate, influencing whether the original DNA sequence is restored or if a potentially mutagenic alteration is introduced. nih.govnih.gov

Cellular Responses to Procarbazine-Induced DNA Damage

The formation of O6-meG adducts and the subsequent generation of DSBs by procarbazine trigger a cascade of cellular responses orchestrated by the DNA Damage Response (DDR) network. These responses are crucial for deciding whether a cell will arrest its cycle to attempt repair, or undergo programmed cell death if the damage is irreparable.

Activation of DNA Damage Checkpoints

The presence of DNA damage, particularly DSBs, activates the DDR signaling pathway to halt cell cycle progression, providing time for repair. mdpi.com This process is initiated by large protein kinases from the PI3K-like kinase (PIKK) family, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). mdpi.commdpi.com

ATM and ATR, upon activation at the damage site, phosphorylate a host of downstream substrate proteins. Key among these are the checkpoint kinases Chk1 and Chk2. mdpi.commdpi.com Activated Chk1 and Chk2 then target and inactivate Cdc25 phosphatases, which are essential for activating the cyclin-dependent kinases (Cdks) that drive cell cycle progression. mdpi.com This inactivation maintains an inhibitory phosphorylation on the Cdks, effectively arresting the cell cycle at the G1/S, intra-S, or G2/M checkpoints. mdpi.comescholarship.org This checkpoint activation is a fundamental response to prevent the replication and segregation of damaged DNA, which could otherwise lead to mutations or cell death. mdpi.com

Table 1: Key Proteins in the Procarbazine-Induced DNA Damage Checkpoint Pathway

| Protein Family | Key Proteins | Role in Checkpoint Activation |

| Sensors/Transducers | ATM (Ataxia Telangiectasia Mutated), ATR (ATM and Rad3-related) | Detect DNA double-strand breaks and other lesions; initiate the signaling cascade by phosphorylating downstream targets. mdpi.commdpi.com |

| Mediator Kinases | Chk1 (Checkpoint Kinase 1), Chk2 (Checkpoint Kinase 2) | Receive signals from ATM/ATR and phosphorylate effector proteins to enforce cell cycle arrest. mdpi.commdpi.com |

| Effectors | Cdc25 Phosphatases, p53 | Cdc25 phosphatases are inactivated to keep Cdks in an off-state, halting the cell cycle. mdpi.com The p53 tumor suppressor can be activated to induce cell cycle arrest or apoptosis. mdpi.comnih.gov |

Apoptosis Induction in Proliferating Cells

Proliferating cells, especially cancer cells, are highly susceptible to procarbazine. wikipedia.org Their continuous need to replicate their genome makes them vulnerable to the consequences of DNA damage. When the DNA damage induced by procarbazine, particularly the resulting DSBs, is too extensive for the repair machinery to handle, the cell activates programmed cell death, or apoptosis. wikipedia.orgmdpi.com

This induction of apoptosis is a central mechanism of procarbazine's antineoplastic activity. wikipedia.org By forcing cells with critically damaged DNA to self-destruct, the drug prevents the propagation of potentially cancerous cells. wikipedia.orgnih.gov The tumor suppressor protein p53 can play a significant role in this process; upon activation by DNA damage, p53 can trigger the apoptotic cascade. mdpi.com Therefore, the apoptotic response is a critical safeguard against the genomic instability caused by procarbazine.

Impact on Non-Proliferating Cells and DNA Repair Fidelity

In contrast to their proliferating counterparts, non-proliferating or quiescent cells are generally more adept at repairing procarbazine-induced DNA damage. wikipedia.org Since they are not undergoing DNA replication, the initial O6-meG lesions are less likely to be converted into lethal DSBs, giving the cell more time and opportunity for repair. wikipedia.org

The primary defense against O6-meG is a specialized DNA repair protein called O6-methylguanine-DNA methyltransferase (MGMT). mdpi.compharmacology2000.com MGMT directly removes the methyl group from guanine, restoring the DNA's original structure in a single-step, error-free reaction. aacrjournals.org The level of MGMT activity within a cell is a critical factor in its sensitivity to procarbazine. mdpi.comnih.gov Cells with high MGMT levels can efficiently repair the damage, while cells with low or depleted MGMT are more likely to accumulate O6-meG adducts, leading to mutations or cell death. pharmacology2000.comnih.gov

However, even in cells that survive, the fidelity of the repair process is paramount. If DSBs do form and are repaired by the error-prone NHEJ pathway, mutations can be introduced. wikipedia.org Research in transgenic mice has shown that procarbazine induces a mixed spectrum of mutations, not limited to the G:C→A:T transitions characteristic of O6-meG miscoding. oup.comnih.gov

Table 2: Spectrum of Mutations Induced by Procarbazine in Mouse Bone Marrow

| Mutation Type | Description | Observed Frequency (Example Study) |

| Transitions | G:C→A:T | A secondary feature, characteristic of O6-meG mispairing. oup.comnih.gov |

| A:T→G:C | Observed, but less frequent. nih.gov | |

| Transversions | G:C→T:A, G:C→C:G, A:T→T:A, A:T→C:G | A significant portion of the induced mutations, indicating mechanisms other than simple mispairing. nih.gov |

| Deletions | Loss of one or more base pairs. | Observed as a notable fraction of mutations. nih.gov |

| Insertions | Addition of one or more base pairs. | Observed as a notable fraction of mutations. nih.gov |

| Source: Based on findings from studies in lambda lacZ transgenic mice. oup.comnih.gov |

This varied mutational signature suggests that while O6-meG is the primary lesion, the subsequent processing and repair involve multiple pathways, some of which lack high fidelity. nih.gov The accumulation of such mutations, driven by imperfect DNA repair, can contribute to the long-term risk of secondary malignancies. The balance between high-fidelity repair (like MGMT and HR) and error-prone repair (like NHEJ) in response to procarbazine ultimately dictates the genetic fate of both proliferating and non-proliferating cells.

Mechanisms of Cellular Resistance to Procarbazine Hydrobromide

Intrinsic Resistance Mechanisms to Alkylating Agents

Cancer cells can possess inherent characteristics that make them less susceptible to the cytotoxic effects of alkylating agents, including procarbazine (B1678244). These intrinsic resistance mechanisms are often related to the fundamental biology of the tumor and can include:

Reduced Drug Accumulation: Some tumor cells may have a decreased ability to uptake or an increased capacity to efflux the drug, thereby lowering the intracellular concentration of the active metabolites of procarbazine. oncohemakey.comnih.gov

Increased Drug Inactivation: The metabolic pathways within a cancer cell can influence the activation and detoxification of procarbazine. nih.gov The prodrug procarbazine is metabolized by the cytochrome P450 system into its active alkylating forms. pharmacology2000.com Variations in the expression and activity of these enzymes can affect the amount of active drug available to damage DNA. pharmacology2000.com

Aberrant Apoptotic Signal Transduction Pathways: Genetic or epigenetic alterations that inhibit the normal process of programmed cell death (apoptosis) can render cells resistant to the DNA damage induced by alkylating agents. oncohemakey.com For example, mutations in the p53 tumor suppressor gene can lead to resistance. oncohemakey.com

Acquired Resistance Mechanisms Specific to Procarbazine

Resistance to procarbazine can also be acquired by tumor cells following exposure to the drug. oncohemakey.com This acquired resistance often involves genetic or epigenetic changes that allow the cancer cells to survive and proliferate despite treatment. nih.gov When used as a monotherapy, resistance to procarbazine can develop rapidly. pharmacology2000.com One of the key mechanisms of acquired resistance to procarbazine is the increased expression of the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT). pharmacology2000.com

The development of resistance is a significant clinical challenge, and overcoming it may require strategies that target multiple resistance pathways simultaneously. oncohemakey.com

Broader Multidrug Resistance Mechanisms and Their Interaction with Procarbazine Hydrobromide

In addition to the specific mechanisms mentioned above, broader multidrug resistance (MDR) mechanisms can also contribute to procarbazine resistance. These mechanisms are often not specific to a single drug but can confer resistance to a wide range of chemotherapeutic agents.

One of the most well-characterized MDR mechanisms is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These transmembrane proteins act as drug efflux pumps, actively transporting a variety of drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.gov While the specific interaction of procarbazine with all ABC transporters is not fully elucidated, this is a recognized general mechanism of drug resistance.

Other factors that can contribute to a multidrug-resistant phenotype include:

Alterations in drug targets: Changes in the structure or expression of the molecular targets of a drug can reduce its efficacy. nih.gov

Inhibition of apoptosis: As mentioned earlier, defects in the pathways that control programmed cell death can lead to broad resistance to chemotherapy. nih.gov

Enhanced DNA repair capacity: Beyond MGMT, the upregulation of other DNA repair pathways, such as base excision repair (BER), can also contribute to resistance to alkylating agents. aacrjournals.orgaacrjournals.org

The development of resistance to procarbazine is a multifactorial process involving a complex interplay of intrinsic and acquired mechanisms. A comprehensive understanding of these pathways is essential for the development of novel therapeutic strategies to improve the efficacy of procarbazine and overcome resistance in cancer treatment.

Preclinical Pharmacokinetic Research of Procarbazine Hydrobromide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Procarbazine (B1678244) is a prodrug that undergoes significant metabolic transformation to become active. nih.gov Preclinical studies, often utilizing radiolabeled compounds, have been fundamental in characterizing its ADME profile.

Absorption: Following oral administration in preclinical models, procarbazine is absorbed rapidly and almost completely from the gastrointestinal tract. nih.govmedicines.org.uk Peak plasma concentrations of the parent drug are typically observed within 0.5 to 1 hour. nih.govmedicines.org.uk

Distribution: Animal and human studies with radiolabeled procarbazine hydrochloride show that the compound distributes to various tissues, with notable concentrations found in the liver, kidneys, intestinal wall, and skin. nih.gov A key characteristic of procarbazine is its ability to readily cross the blood-brain barrier. nih.govleadiant.com

Metabolism: Procarbazine is extensively and rapidly metabolized, primarily in the liver and kidneys. nih.govmatulane.comdrugbank.com The initial metabolic step involves oxidation to an azo derivative, a reaction carried out by both microsomal cytochrome P450 enzymes and mitochondrial monoamine oxidase. nih.govpatsnap.com This azo derivative is the primary circulating metabolite, reaching higher plasma levels than procarbazine itself. nih.gov It subsequently isomerizes to a hydrazone and is hydrolyzed, splitting into a benzylaldehyde derivative and methylhydrazine. matulane.comdrugbank.com The metabolic process also generates reactive species like hydrogen peroxide. matulane.compatsnap.com

Excretion: The elimination of procarbazine and its metabolites is primarily through the kidneys. nih.gov Approximately 70% of an administered dose is excreted in the urine within 24 hours, largely as the inactive metabolite N-isopropylterephthalamic acid. nih.govleadiant.commatulane.com A smaller portion is excreted via the respiratory system as carbon dioxide and methane, with minimal fecal excretion. nih.govmedicines.org.uk Less than 5% of the drug is excreted unchanged in the urine. medicines.org.uknih.gov The plasma half-life of the parent procarbazine compound is very short, estimated at about 10 minutes. nih.govmedicines.org.uk

Table 1: Summary of Preclinical ADME Profile of Procarbazine This table is interactive. Click on the headers to sort.

| Pharmacokinetic Parameter | Finding | Source(s) |

|---|---|---|

| Absorption | Rapid and complete from the gastrointestinal tract. | nih.gov, medicines.org.uk |

| Time to Peak Plasma (Tmax) | 0.5 - 1 hour post-oral administration. | nih.gov, medicines.org.uk |

| Distribution | Wide, including liver, kidneys, skin. Readily crosses the blood-brain barrier. | leadiant.com, nih.gov |

| Metabolism | Extensive and rapid in the liver and kidneys. | nih.gov, matulane.com |

| Primary Metabolite | Azo-procarbazine. | nih.gov |

| Excretion Route | Primarily renal (~70% in 24 hours). Minor respiratory excretion. | nih.gov, leadiant.com |

| Major Urinary Metabolite | N-isopropylterephthalamic acid (inactive). | nih.gov, matulane.com, nih.gov |

| Plasma Half-life (t½) | Approximately 10 minutes. | nih.gov, medicines.org.uk |

Tissue Distribution Analysis, including Central Nervous System Penetration Studies

A critical aspect of procarbazine's pharmacokinetic profile, particularly for its use in treating brain tumors, is its extensive tissue distribution and efficient penetration into the central nervous system (CNS). nih.gov

Distribution studies in animal models using radiolabeled procarbazine have confirmed its presence in key organs such as the liver and kidneys, which aligns with its primary sites of metabolism. nih.gov However, its most significant distributional characteristic is its ability to cross the blood-brain barrier (BBB). nih.govleadiant.com

Following oral administration, procarbazine rapidly equilibrates between the plasma and the cerebrospinal fluid (CSF). medicines.org.uknih.govleadiant.com Peak concentrations in the CSF are achieved between 30 and 90 minutes after oral dosing, demonstrating the swiftness of its CNS penetration. nih.govmedicines.org.uk This property is crucial for its efficacy against primary central nervous system lymphomas and gliomas. nih.gov While detailed quantitative whole-body autoradiography (QWBA) studies in preclinical models provide a comprehensive view of distribution, the consistent finding across multiple studies is procarbazine's high permeability through the BBB. nih.govnih.govbioivt.com

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)

In vitro metabolic stability assays are essential in preclinical research to predict a drug's metabolic fate in vivo. srce.hr For procarbazine, these assays, particularly using liver microsomes, have been instrumental in elucidating its complex metabolic pathway. juniperpublishers.com

Microsomal stability assays involve incubating the drug with liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes. srce.hr Studies on procarbazine confirm that it is a substrate for these enzymes. nih.govpatsnap.com The N-oxidation of procarbazine to its azo derivative is a key step mediated by rat liver microsomal cytochrome P-450. juniperpublishers.com

These in vitro systems have demonstrated that procarbazine is rapidly metabolized, which corresponds to its short in vivo half-life. nih.govjuniperpublishers.com The assays help identify the major isozymes of CYP450 involved in its metabolism. juniperpublishers.com Deuterium isotope studies have also been used in conjunction with in vitro systems to investigate the regioselective metabolism of procarbazine and the formation of reactive metabolites. juniperpublishers.com The high rate of metabolism observed in these assays categorizes procarbazine as a compound with low metabolic stability, a characteristic of many prodrugs that require rapid conversion to their active forms. nih.govsrce.hr

Table 2: Key Metabolic Steps of Procarbazine Identified in Preclinical Studies This table is interactive. You can filter the data by entering keywords.

| Metabolic Step | Enzyme System(s) Involved | Resulting Metabolite(s) | Source(s) |

|---|---|---|---|

| Initial Oxidation | Microsomal Cytochrome P450, Mitochondrial Monoamine Oxidase | Azo-procarbazine, Hydrogen Peroxide | nih.gov, patsnap.com, matulane.com |

| Isomerization | Spontaneous | Hydrazone derivative | matulane.com, drugbank.com |

| Hydrolysis | Not specified | Benzylaldehyde derivative, Methylhydrazine | matulane.com, drugbank.com |

| Final Metabolism | Not specified | N-isopropylterephthalamic acid | nih.gov, leadiant.com |

Enzyme Inhibition Studies (e.g., Semicarbazide-Sensitive Amine Oxidase)

Procarbazine's structure as a hydrazine (B178648) derivative gives it the potential to interact with various amine oxidases. matulane.com It is well-documented as a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in its metabolic activation. nih.govdrugbank.compatsnap.com

The prompt specifically queries inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as primary-amine oxidase (PrAO) or Vascular Adhesion Protein-1 (VAP-1). wikipedia.orgnih.gov SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, ammonia, and hydrogen peroxide. wikipedia.orgresearchgate.net

In Vitro-In Vivo Correlation in Preclinical Pharmacokinetics

An in vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between a drug's in vitro properties (like dissolution rate) and its in vivo pharmacokinetic performance (like absorption). farmaciajournal.commdpi.com For a drug like procarbazine, establishing such a correlation is valuable for formulation development and ensuring batch-to-batch consistency.

While specific IVIVC studies for procarbazine hydrobromide are not prominently published, its fundamental pharmacokinetic properties allow for a theoretical consideration. A successful IVIVC often depends on the in vitro dissolution being the rate-limiting step for in vivo absorption. mdpi.com

Procarbazine is reported to be rapidly and completely absorbed after oral administration. nih.govmedicines.org.uk This suggests that its dissolution from a capsule formulation is likely very fast and not a barrier to its absorption. In such cases, a Level A IVIVC, which creates a point-to-point correlation between the in vitro dissolution curve and the in vivo absorption curve, could potentially be established. farmaciajournal.com The rapid equilibration observed between plasma and CSF further underscores the fast absorption and distribution kinetics that would be a prerequisite for a meaningful IVIVC. medicines.org.ukleadiant.com The development of an IVIVC would involve comparing the in vitro dissolution profiles of different formulations with the in vivo absorption data derived from preclinical plasma concentration-time profiles. researchgate.netnih.gov

Structure Activity Relationship Studies and Analogue Development of Procarbazine Hydrobromide

Identification of Essential Structural Moieties for Alkylating Activity

Procarbazine (B1678244) is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. nih.govtandfonline.com The core of its activity lies in its transformation into reactive intermediates that can alkylate DNA. pharmacology2000.comtargetmol.com The essential structural components for this activity are the N-methyl group and the hydrazine (B178648) moiety. nih.govresearchgate.net

The metabolic activation of procarbazine is a complex, multi-step process primarily occurring in the liver through the cytochrome P450 enzyme system. patsnap.commdpi.com The process is initiated by the oxidation of procarbazine to azoprocarbazine. pharmacology2000.comnih.gov This intermediate is then further oxidized to form two positional isomers: methylazoxyprocarbazine (B1204352) and benzylazoxyprocarbazine. nih.govnih.gov

Subsequent enzymatic hydroxylation and spontaneous decomposition of these azoxy isomers lead to the formation of a highly reactive methyl diazonium ion. nih.govresearchgate.net This electrophilic species is considered the ultimate alkylating agent responsible for transferring a methyl group to nucleophilic sites on DNA, particularly the O-6 and N-7 positions of guanine (B1146940). nih.govoncohemakey.com This methylation disrupts DNA structure and function, causing strand breaks, inhibiting DNA, RNA, and protein synthesis, and ultimately leading to cancer cell death. nih.govpatsnap.comdrugbank.com Studies have shown that the methylazoxyprocarbazine isomer is the more potent cytotoxic metabolite compared to the benzylazoxy isomer. nih.govnih.gov The N-methyl group is therefore critical, as it is the source of the methyl group that ultimately alkylates the DNA. nih.govresearchgate.net

Rational Design and Synthesis Methodologies for Procarbazine Analogues

The development of procarbazine analogues is guided by the principles of rational drug design, aiming to enhance therapeutic efficacy by modifying the molecule's structure. This involves altering specific parts of the procarbazine scaffold to improve its pharmacological properties. mhmedical.com

Modulations for Enhanced DNA Interaction Specificity

A key goal in designing new alkylating agents is to increase their specificity for DNA within cancer cells, thereby enhancing efficacy. For procarbazine analogues, this involves modifications aimed at improving DNA binding affinity and sequence specificity. beilstein-journals.orgbeilstein-journals.org While specific examples of procarbazine analogues designed for enhanced DNA specificity are not extensively documented in the reviewed literature, general principles can be applied. Strategies often involve conjugating the alkylating moiety to molecules that are known to bind to specific DNA sequences or structures, such as the minor groove. beilstein-journals.orgbeilstein-journals.org For instance, incorporating moieties like polyamides (containing pyrrole (B145914) and imidazole (B134444) rings) or bisbenzimidazoles could theoretically guide the alkylating part of a procarbazine analogue to A-T rich regions in the DNA minor groove. beilstein-journals.org The design of such hybrid molecules aims to position the reactive alkylating group in close proximity to its target nucleobases, potentially increasing the efficiency and selectivity of the DNA damage. beilstein-journals.org

Influence of Aromatic Rings and Substituents on Activity and Distribution

The benzamide (B126) portion of the procarbazine molecule, which includes the aromatic ring and the N-isopropyl amide substituent, plays a significant role in the drug's stability and pharmacokinetic properties, such as lipophilicity and distribution. gpatindia.combasicmedicalkey.com Altering these features can significantly impact how the drug is absorbed, distributed throughout the body, and metabolized. mhmedical.combasicmedicalkey.com

Synthesis of Hydrazine-based Derivatives

The synthesis of procarbazine and its hydrazine-based derivatives involves established organic chemistry methods. A common synthetic route for procarbazine itself involves reacting p-toluic acid, methylhydrazine, and isopropylamine (B41738) through steps that include side-chain bromination and amide formation. gpatindia.com A general patent describes a multi-step synthesis starting from paratolunitrile, which is converted to N-isopropyl-p-toluamide, followed by further reactions to introduce the methylhydrazine moiety. google.com

For creating analogues, similar strategies are employed. For example, in a structural modification study, analogues were prepared by keeping one of the two main parts of the molecule—either the methylhydrazinomethyl group or the N-(1-methylethyl)benzamido group—intact while varying the other. nih.gov The synthesis of various hydrazine derivatives is a well-developed field, with methods available for direct reductive alkylation of hydrazines or coupling reactions to form the necessary N-N bond, providing a toolbox for creating a diverse range of procarbazine-like compounds for further study. nih.govacs.org

Preclinical Evaluation of Analogue Activity in Cellular and In Vitro Models

Before any potential new drug can be considered for further development, its activity must be rigorously tested in preclinical models. For procarbazine analogues, this typically involves evaluating their cytotoxic effects on various cancer cell lines using in vitro assays. nih.gov

A foundational study on procarbazine analogues screened eight newly synthesized compounds for their activity against murine leukemia cell lines, specifically L1210 and P388. nih.gov These cell lines are standard models used in the primary screening of potential anticancer agents. scispace.com The activity was assessed by observing the inhibition of cell growth or survival. The results from this study indicated that none of the eight analogues were as active as the parent procarbazine compound. nih.gov

These preclinical evaluations are crucial for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net The data gathered from these cellular and in vitro models, such as the IC50 values and effects on tumor-bearing animals, guide the rational design of future generations of analogues with potentially improved therapeutic profiles. acs.org

Table of Analogue and Metabolite Activity

This table summarizes the preclinical activity of various procarbazine analogues and metabolites as reported in the literature. Activity is compared to the parent compound, procarbazine.

| Compound Name | Cell Line / Model | Activity Metric | Finding | Reference |

| 8 Analogues | Leukemia L1210, P388 | Antitumor Activity | None were as active as procarbazine. | nih.gov |

| Methylazoxyprocarbazine | L1210 Murine Leukemia | IC50 | 0.2 mM (Most cytotoxic metabolite) | nih.gov |

| Benzylazoxyprocarbazine | L1210 Murine Leukemia | Cytotoxicity | Insignificant cytotoxic effect | nih.gov |

| Procarbazine | L1210 Murine Leukemia (Clonogenic Assay) | IC50 | 1.5 mM | nih.gov |

| Methylazoxyprocarbazine | L1210 Murine Leukemia (Clonogenic Assay) | IC50 | 0.15 mM | nih.gov |

| Azoprocarbazine | L1210 Ascites Leukemia (in vivo) | Mean Lifespan Increase | As active as procarbazine | nih.gov |

| Azoxyprocarbazine Mixture | L1210 Ascites Leukemia (in vivo) | Mean Lifespan Increase | More active than procarbazine | nih.gov |

Genotoxicity and Carcinogenesis Research of Procarbazine Hydrobromide

Mutagenic and Clastogenic Potentials in Preclinical Models

Procarbazine (B1678244) hydrochloride (PCH), a form of procarbazine, is a well-documented DNA-reactive hematopoietic carcinogen with potent clastogenic activity, meaning it can cause breaks in chromosomes. nih.govnih.gov However, its mutagenic activity, the ability to cause changes in the DNA sequence, is less well-characterized and often difficult to detect in standard in vitro assays due to the complexity of its metabolic activation. nih.govnih.gov

In vivo studies have been more successful in demonstrating the genotoxic effects of procarbazine. It has been shown to be a potent clastogen in vivo, inducing micronuclei in bone marrow and DNA breaks in multiple tissues, including the stomach and liver. nih.gov The compound's mutagenic potential has also been observed in vivo, particularly with longer exposure durations and at higher doses. nih.govnih.gov Studies using the MutaMouse transgenic model have shown that procarbazine can induce mutations in a variety of organs, with the highest frequency in its target organs for carcinogenesis, such as the lung, bone marrow, and spleen. nih.gov

The complexity of procarbazine's metabolism is a key factor in its genotoxicity. nih.gov It undergoes a series of metabolic activation steps that produce reactive intermediates capable of interacting with DNA. nih.gov These intermediates include a methyl diazonium ion, which is thought to be a significant contributor to its toxic effects. nih.gov

Induction of Secondary Malignancies: Mechanistic Investigations

The use of procarbazine in chemotherapy has been linked to an elevated risk of secondary malignancies, particularly hematopoietic cancers. nih.gov Research into the mechanisms behind this has focused on its interaction with DNA.

Link Between Specific DNA Adduct Formation and Carcinogenic Risk

Procarbazine's carcinogenic activity is linked to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can lead to errors in DNA replication and, ultimately, to mutations that can cause cancer. One of the key reactive intermediates of procarbazine metabolism is the methyl diazonium ion, which can methylate DNA to form adducts like O6-methylguanine (O6-meG). oup.comnih.gov The formation of O6-meG is considered a critical premutagenic lesion. oup.com

Studies have shown that the accumulation of O6-meG in tissues is associated with the carcinogenic potential of procarbazine. oup.com The ratio of O6-meG to another adduct, N7-methylguanine, is similar to that produced by other potent carcinogens. oup.com However, the relationship is not straightforward. Research in transgenic mice has indicated that mutations in the bone marrow, a target for procarbazine-induced leukemia, may not arise primarily from the miscoding of O6-methylguanine alone. nih.gov The mutation spectrum observed was mixed, with G:C-->A:T transitions, characteristic of O6-meG miscoding, being only a secondary feature. nih.gov This suggests that other types of DNA damage and repair processes also play a crucial role. nih.gov

Role of Oxidative DNA Damage in Mutagenesis and Carcinogenesis

In addition to forming DNA adducts, procarbazine can also induce oxidative DNA damage. patsnap.comnih.gov This occurs through the generation of reactive oxygen species (ROS), such as hydrogen peroxide, during its metabolic breakdown. patsnap.commycancergenome.org These ROS can damage DNA, leading to mutations and contributing to the carcinogenic process.

Research has demonstrated that procarbazine, in the presence of copper ions (Cu(II)), can cause significant DNA damage. nih.gov This process leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. nih.gov The generation of methyl radicals during this process has also been observed. nih.gov This suggests that oxidative DNA damage, alongside alkylation, is an important mechanism in the mutagenesis and carcinogenesis induced by procarbazine. nih.gov

In Vivo Genotoxicity Assessment Techniques

To better understand the genotoxic potential of procarbazine, various in vivo assessment techniques are employed, providing a more comprehensive picture than in vitro tests alone. nih.govnih.gov

Micronuclei Induction Studies in Hematopoietic Cells

The micronucleus test is a widely used in vivo assay to assess chromosomal damage. fda.govnih.govjuniperpublishers.com It detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Studies in rodents have consistently shown that procarbazine is a potent inducer of micronuclei in hematopoietic cells, particularly in the bone marrow. nih.govnih.govmedchemexpress.comchemsrc.com Significant, dose-related increases in micronucleated erythrocytes have been observed in mice following oral administration of procarbazine hydrochloride. nih.govnih.gov This clastogenic effect is a key indicator of procarbazine's genotoxicity. nih.govnih.gov

Table 1: Procarbazine-Induced Micronuclei in MutaMouse Hematopoietic Cells This table is interactive. Click on the headers to sort the data.

| Treatment Group | Micronucleated Immature Erythrocytes (Mean) | Micronucleated Mature Erythrocytes (Mean) |

|---|---|---|

| Control (0 mg/kg/day) | ~0.2% | ~0.1% |

| Low (6.25 mg/kg/day) | ~1.0% | ~0.5% |

| Mid (12.5 mg/kg/day) | ~2.0% | ~1.0% |

| High (25 mg/kg/day) | ~3.5% | ~2.0% |

Data is illustrative and based on findings from a 28-day study. nih.gov

Transgenic Rodent Mutagenesis Assays (e.g., lacZ, Pig-a Mutations)

Transgenic rodent (TGR) mutagenesis assays provide a powerful tool for measuring gene mutations in any tissue of an animal. inchem.orgoecd-ilibrary.org These assays utilize rodents that carry a bacterial or bacteriophage transgene, such as lacZ or Pig-a, as a reporter for mutations.

Studies using MutaMouse and other transgenic models have been instrumental in characterizing the mutagenic activity of procarbazine in vivo. nih.govnih.govnih.gov These assays have demonstrated that procarbazine induces mutations in a dose-dependent manner in various tissues, including bone marrow, lung, and spleen. nih.govnih.gov For instance, significant increases in lacZ and Pig-a mutant frequencies have been observed in the hematopoietic cells of MutaMouse exposed to procarbazine hydrochloride. nih.govnih.gov Notably, a strong correlation has been found between the mutant frequencies in the lacZ gene in bone marrow and the Pig-a gene in erythrocytes. nih.govnih.gov More recent advancements, such as Duplex Sequencing, offer even greater sensitivity in detecting mutation frequencies and spectra, allowing for the detection of increases at lower doses than conventional assays. nih.gov

Table 2: Comparison of Mutagenesis Assays for Procarbazine Genotoxicity This table is interactive. Click on the headers to sort the data.

| Assay | Endpoint Measured | Key Findings for Procarbazine |

|---|---|---|

| Micronucleus Test | Chromosomal Damage (Clastogenicity) | Potent inducer of micronuclei in hematopoietic cells. nih.govnih.gov |

| lacZ Transgenic Assay | Gene Mutations | Induces mutations in various organs, particularly target organs for carcinogenesis. nih.gov |

| Pig-a Mutagenesis Assay | Gene Mutations in Hematopoietic Cells | Shows a significant mutagenic response in erythrocytes. nih.gov |

| Duplex Sequencing | High-accuracy DNA sequence mutations | Detects significant increases in mutation frequencies at lower doses than other assays. nih.gov |

DNA Strand Breakage Detection Methodologies (e.g., Alkaline Elution, Comet Assay)

The genotoxicity of procarbazine hydrobromide, stemming from its action as a DNA-reactive agent, manifests significantly as DNA strand breaks. To investigate and quantify this damage, researchers employ sensitive techniques capable of detecting DNA fragmentation in individual cells or cell populations. Among the most established and utilized methods in the context of procarbazine research are the alkaline elution assay and the single-cell gel electrophoresis (SCGE), or comet assay.

The Alkaline Elution technique is designed to measure DNA single-strand breaks in mammalian cells. The underlying principle involves lysing cells gently on a filter and then slowly pumping an alkaline solution through the filter. Under alkaline conditions, the DNA duplex unwinds. Smaller DNA fragments, resulting from strand breaks, elute from the filter more rapidly than larger, intact DNA strands. The rate of elution is therefore proportional to the number of single-strand breaks. Research has demonstrated that procarbazine induces a clear-cut increase in the DNA elution rate, which is indicative of significant DNA fragmentation. wiley.com Studies have successfully used this method to evaluate DNA damage in various tissues following procarbazine exposure. For instance, the alkaline elution assay detected DNA damage in the brain, liver, and testis of rats treated with procarbazine. wiley.comoup.com An automated version of the method has also been used to measure DNA damage in hepatocytes. oup.com

The Comet Assay , or single-cell gel electrophoresis, is another versatile and sensitive method for measuring DNA strand breaks in individual eukaryotic cells. oup.commedicaljournalssweden.se In this assay, cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. medicaljournalssweden.se The negatively charged loops of broken DNA are drawn from the nucleus towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. nih.gov The comet assay has been effectively used to demonstrate that procarbazine is a potent clastogen, causing DNA breaks in multiple tissues. canada.caresearchgate.net Studies have reported significant increases in the median percent of DNA in the tail in cells from the bone marrow, liver, kidney, and lungs of rats following procarbazine administration. canada.ca

The following table summarizes key research findings where these methodologies were used to detect DNA damage induced by procarbazine.

| Methodology | Study Focus | Key Findings | Reference(s) |

| Alkaline Elution | DNA damage in the central nervous system of rats. | Procarbazine produced a distinct increase in DNA elution rate, indicating DNA fragmentation in brain cells. | wiley.com |

| Alkaline Elution | Genotoxicity in rat liver and testis. | Exposure to procarbazine caused detectable DNA damage in both liver and testis, with the liver showing slightly higher sensitivity. | oup.com |

| Alkaline Elution | Genotoxicity in rat hepatocytes. | Procarbazine induced DNA damage in isolated rat hepatocytes in vitro. | oup.comoup.com |

| Comet Assay | In vivo genotoxicity in multiple rat tissues. | Reported significant increases in median percent tail DNA in bone marrow, liver, kidney, and lungs after 28-day exposure. | canada.ca |

| Comet Assay | General in vivo clastogenicity. | Referenced as a method that detects procarbazine-induced DNA breaks in tissues including the stomach and liver. | canada.caresearchgate.net |

These methodologies are crucial in carcinogenesis research as they provide direct evidence of the DNA-damaging potential of compounds like procarbazine, a critical initiating event in the development of cancer. europa.eu The ability to detect tissue-specific DNA damage helps in understanding the organ-specific carcinogenic effects of the chemical. oup.comcanada.ca

Research on the Impact of Procarbazine on Reproductive Function: Oxidative Stress, Apoptosis, and Inflammation in Ovarian Tissue

Procarbazine, as an alkylating chemotherapeutic agent, is recognized for its detrimental effects on ovarian function and reserve. wiley.comoup.comcanada.ca Research indicates that its damaging impact on ovarian tissue is mediated through a triad (B1167595) of interconnected mechanisms: the induction of oxidative stress, the triggering of apoptosis (programmed cell death), and the promotion of an inflammatory environment. canada.canih.gov These processes collectively contribute to the depletion of the ovarian follicular pool, compromising female reproductive health. canada.canih.gov

Apoptosis: Apoptosis is a primary mechanism through which procarbazine leads to the depletion of the ovarian reserve. canada.canih.gov The DNA damage caused by procarbazine's alkylating activity can trigger apoptotic pathways within both oocytes and the surrounding granulosa cells. canada.ca This process involves the activation of key effector molecules, notably caspases. The activation of caspase-3 is a critical step that leads directly to DNA fragmentation, a hallmark of apoptosis. canada.canih.gov This programmed cell death of follicular oocytes and the disruption of cellular communication between oocytes and granulosa cells ultimately result in the elimination of germ cells and a reduction of the ovarian reserve. canada.ca

Inflammation: Procarbazine can induce an inflammatory response within the ovarian tissue, further contributing to its dysfunction. canada.ca In rodents treated with alkylating agents like procarbazine, the activation of inflammatory signaling pathways such as the NLRP3 (NOD-like receptor-3) and NF-κB pathways has been observed. oup.comcanada.ca This activation leads to an increased production of pro-inflammatory cytokines. The resulting inflammatory state is directly associated with a decrease in ovarian reserves and can adversely affect oocyte quality and maturation. canada.ca

The table below details the key molecular players involved in these three mechanisms of procarbazine-induced ovarian damage.

| Mechanism | Key Molecular Players / Markers | Role in Ovarian Damage | Reference(s) |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased production leads to cellular damage to DNA, proteins, and lipids. | canada.caoup.com |

| Glutathione Peroxidase, Catalase, Superoxide Dismutase | Suppression of these antioxidant enzymes reduces the cell's ability to neutralize ROS. | canada.ca | |

| Malondialdehyde (MDA) | An end-product of lipid peroxidation; increased levels indicate oxidative damage. | canada.ca | |

| Apoptosis | Caspase-3 | A key executioner caspase; its activation leads to DNA fragmentation and cell death. | canada.canih.gov |

| Cytochrome c | Released from mitochondria, it activates caspases to initiate the apoptotic cascade. | canada.ca | |

| Bax protein | A pro-apoptotic protein that plays a significant role in the mitochondrial pathway of apoptosis. | canada.ca | |

| Inflammation | Tumor Necrosis Factor-α (TNF-α) | A pro-inflammatory cytokine that can mediate ovarian tissue damage. | oup.comcanada.ca |

| Interleukin-1β (IL-1β) | A pro-inflammatory cytokine involved in the inflammatory response in the ovary. | oup.comcanada.ca | |

| Interleukin-6 (IL-6) | Another pro-inflammatory cytokine that contributes to the inflammatory milieu. | oup.comcanada.ca | |

| NLRP3 Inflammasome | A protein complex that, when activated, triggers the release of pro-inflammatory cytokines. | oup.comcanada.ca | |

| NF-κB Pathway | A key signaling pathway that regulates the expression of genes involved in inflammation. | oup.comcanada.ca |

Collectively, these findings illustrate a multi-faceted mechanism of procarbazine-induced ovarian toxicity, where oxidative stress, apoptosis, and inflammation act in concert to damage the ovarian microenvironment and deplete the follicular reserve. canada.ca

Advanced Analytical Methodologies for Procarbazine Hydrobromide Research

Quantitative Determination of Procarbazine (B1678244) and its Metabolites in Biological Matrices

Accurate quantification of procarbazine and its metabolites is fundamental to understanding its pharmacokinetics and pharmacodynamics. Due to the inherent instability of procarbazine, methods that minimize analytical errors are paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of procarbazine and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates. nih.govjohnshopkins.edu These methods offer high specificity and sensitivity, allowing for the detection of low concentrations of the target analytes.

A common approach involves reversed-phase high-performance liquid chromatography (HPLC) to separate procarbazine and its metabolites from endogenous components in the sample. nih.gov For instance, a validated method for determining procarbazine in human plasma utilizes a Luna C-18 analytical column with a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov Sample preparation typically involves protein precipitation, a straightforward and effective technique to clean up the sample before injection into the LC-MS/MS system. nih.gov

In one such method, plasma samples were prepared by precipitating proteins with trichloroacetic acid. The resulting supernatant was then washed with methyl tert-butyl ether to remove excess acid. nih.gov The processed sample was then injected into the HPLC system. Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.gov For procarbazine, the [M+H]⁺ ion at an m/z of 222.2 is typically monitored. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov

LC-MS/MS methods have been developed to quantify not only procarbazine but also its various metabolites. One study described a liquid chromatographic method for the analysis of seven known procarbazine metabolites. nih.gov Another study focused on the principal circulating metabolite, the azo compound N-isopropyl-α-(2-methylazo)-p-toluamide, which was identified using mass spectrometric information. nih.gov The analysis of these metabolites is critical as some possess cytotoxic activity themselves. nih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Procarbazine Analysis in Human Plasma

| Parameter | Value |

| Analytical Column | Luna C-18 |

| Mobile Phase | Methanol-25 mM ammonium acetate buffer, pH 5.1 (22:78, v/v) |

| Flow Rate | 1.0 ml/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (Procarbazine) | [M+H]⁺, m/z 222.2 |

| Internal Standard | 3-dimethylamino-2-methylpropiophenone |

| Lower Limit of Quantitation | 0.5 ng/ml |

| Mean Absolute Recovery | 102.9 ± 1.0% |

Spectrophotometric Assay Development and Stoichiometric Analysis

Spectrophotometric methods offer a more accessible alternative to LC-MS/MS for the quantification of procarbazine, particularly in pharmaceutical formulations. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which can be measured to determine the concentration of the analyte.

One such method involves the oxidation of procarbazine with an ammonium cerium(IV) sulphate solution. nih.govresearchgate.net This reaction yields formaldehyde (B43269) and N-isopropyl benzamide-4-carboxaldehyde. nih.govresearchgate.net The latter product is then separated as its 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net Treatment of this derivative with an ethanolic potassium hydroxide (B78521) solution produces a wine-red color, which can be quantified spectrophotometrically. nih.govresearchgate.net This method has been successfully applied to the determination of procarbazine in capsules and is suitable for microgram quantities. nih.govresearchgate.net

A titrimetric study accompanying this spectrophotometric method has established the stoichiometry of the reaction to be 1 mole of procarbazine to 6 moles of cerium(IV). nih.govresearchgate.net This stoichiometric relationship is fundamental for accurate quantification.

Detection and Characterization of DNA Adducts

The therapeutic and carcinogenic effects of procarbazine are linked to its ability to form adducts with DNA. The detection and characterization of these adducts are therefore of significant research interest.

Mass Spectrometry-Based Techniques for DNA Adduct Profiling

Mass spectrometry is a cornerstone technique for the identification and quantification of DNA adducts formed by procarbazine. nih.govoup.comoup.comu-fukui.ac.jp Procarbazine is known to act as a methylating agent after metabolic activation, leading to the formation of adducts such as O⁶-methylguanine (O⁶-meG) and 7-methylguanine (B141273) (7-meG) in DNA. nih.govoup.com

The analysis of these adducts typically involves the isolation of DNA from cells or tissues, followed by enzymatic hydrolysis to release the modified nucleosides. nih.gov These are then analyzed by LC-MS/MS. This approach allows for the sensitive and specific detection of various adducts in a single experiment, a concept often referred to as "DNA adductomics". nih.govmdpi.com

Research has shown that following procarbazine treatment, both O⁶-meG and 7-meG can be detected in the DNA of various tissues, including leukocytes, liver, and bone marrow. nih.govoup.com For example, a study on patients receiving procarbazine-containing chemotherapy measured the levels of these adducts in leukocytes. nih.gov The ability to measure these adducts at the individual level can provide insights into inter-individual differences in DNA repair capacity and may have implications for predicting therapeutic outcomes and the risk of secondary cancers. nih.gov

Table 2: Procarbazine-Induced DNA Adducts Detected by Mass Spectrometry

| DNA Adduct | Significance |

| O⁶-methylguanine (O⁶-meG) | A major pro-mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired. oup.com |

| 7-methylguanine (7-meG) | A common DNA methylation adduct formed by alkylating agents. nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Free Radical Detection

The metabolism of procarbazine is known to generate free radical species, which can contribute to its biological activity and toxicity. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of these paramagnetic species.

ESR studies have provided direct evidence for the formation of methyl radicals during the metabolic oxidation of procarbazine. u-fukui.ac.jp These studies often employ spin-trapping agents, which react with short-lived radicals to form more stable radical adducts that can be readily detected by ESR. The metabolic pathway leading to radical formation has been shown to involve cytochrome P450-mediated C-oxidation of azoprocarbazine, a metabolite of procarbazine. u-fukui.ac.jp The generation of these radicals may play a role in the DNA damage observed with procarbazine treatment, in addition to direct alkylation. u-fukui.ac.jp

Isotopic Labeling and Accelerator Mass Spectrometry in Adduct Research

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of drugs and to quantify DNA adducts with high precision. nih.govnih.gov In procarbazine research, stable isotope-labeled variants of the drug have been used in quantitative analytical methods to minimize errors associated with its chemical instability. nih.gov

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting isotopes at extremely low concentrations (attomole levels). mdpi.comnih.gov While direct studies applying AMS to procarbazine-DNA adducts are not extensively reported, the methodology holds significant potential for this area of research. AMS is particularly well-suited for studying DNA adducts at physiologically relevant doses, which is often challenging with less sensitive techniques. nih.gov The use of ¹⁴C-labeled procarbazine in conjunction with AMS could enable highly sensitive quantification of DNA adducts in human studies, providing valuable data for risk assessment and for understanding the long-term consequences of procarbazine exposure. nih.gov

Method Validation and Reproducibility in Preclinical Research Studies

The integrity of preclinical research data for procarbazine hydrobromide is fundamentally reliant on the robustness and reliability of the analytical methodologies employed. Validated and reproducible analytical methods are crucial for accurately quantifying procarbazine and its metabolites in various biological matrices, forming the bedrock of pharmacokinetic and pharmacodynamic studies. This section delves into the critical aspects of method validation and the assurance of reproducibility in the context of preclinical research involving this compound.

Method Validation in Preclinical Assays

The validation of an analytical method is a comprehensive process that ensures the method is suitable for its intended purpose. For preclinical studies of this compound, this typically involves the quantification of the parent drug and its key metabolites in biological samples, such as plasma from laboratory animals. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a preferred technique due to its high sensitivity and specificity. nih.govwisdomlib.org

A thoroughly validated method for determining procarbazine in plasma, for instance, would demonstrate acceptable performance across several key parameters. nih.gov These parameters, along with typical acceptance criteria, are detailed below:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves for procarbazine hydrochloride in human plasma have shown excellent linearity in the concentration range of 0.5 to 50 ng/mL. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. For procarbazine, mean accuracies have been reported to be high, with one study noting a mean accuracy of 105.2% at the lower limit of quantitation. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: